molecular formula C12H17ClN2 B3034399 2-Amino-4-chloro-N-cyclohexylaniline CAS No. 169117-71-9

2-Amino-4-chloro-N-cyclohexylaniline

Cat. No.: B3034399
CAS No.: 169117-71-9
M. Wt: 224.73 g/mol
InChI Key: XPZQHFQGAOBPEN-UHFFFAOYSA-N
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Description

2-Amino-4-chloro-N-cyclohexylaniline (ACHA) is an organic compound that belongs to the family of aminocyclohexanes. It has been widely studied for its various applications in chemical synthesis, scientific research, and drug development. ACHA is a versatile compound with a wide range of properties and is widely used in many different fields.

Scientific Research Applications

Aromatase Inhibition

2-Amino-4-chloro-N-cyclohexylaniline, structurally similar to aminoglutethimide, is an effective inhibitor of aromatase, an enzyme involved in the biosynthesis of estrogen. It demonstrates competitive inhibition with a Ki value of 0.14 microM, suggesting potential applications in conditions associated with estrogen production (Kellis & Vickery, 1984).

Photoreactivity

This compound, through its photostability and reactivity in polar media, has been studied for its generation of triplet phenyl cations upon photolysis. This has implications for understanding the photochemical behavior of similar compounds and their potential applications (Guizzardi et al., 2001).

Hydrogen Bonding in Pharmaceuticals

The study of hydrogen bonding in pharmaceutical compounds containing similar structures to this compound provides insights into drug design and molecular interactions important in medicinal chemistry (Kubicki et al., 2000).

Decarboxylation Catalyst

In chemical synthesis, compounds like this compound have been explored as catalysts in the decarboxylation of α-amino acids, highlighting their potential in facilitating specific chemical reactions (Hashimoto et al., 1986).

N-Phthaloylation

Research into N-phthaloylation, a process relevant in organic chemistry, has involved derivatives of 2-amino-acids like this compound. This contributes to the understanding of acylation reactions in organic synthesis (Clarke et al., 1973).

Protein Carbamoylation

The compound's potential in carbamoylation of amino acids, peptides, and proteins has been studied, particularly in relation to the effects of nitrosoureas, a class of cancer drugs. This research could have implications in understanding drug actions and protein modifications (Wheeler et al., 1975).

Properties

IUPAC Name

4-chloro-1-N-cyclohexylbenzene-1,2-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17ClN2/c13-9-6-7-12(11(14)8-9)15-10-4-2-1-3-5-10/h6-8,10,15H,1-5,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZQHFQGAOBPEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC2=C(C=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

41.6 g (0.16 mol) of 4-chloro-N-cyclohexyl-2-nitroaniline were dissolved in 400 ml of ethanol and, after addition of 4.2 g of Raney nickel, hydrogenated under 1 bar at 25° C. The mixture was then filtered and the filtrate was concentrated under reduced pressure to yield 37.3 g (100%) of the product.
Quantity
41.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
4.2 g
Type
catalyst
Reaction Step Two
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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